N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(2-Phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS: 696632-72-1; molecular formula: C₁₅H₁₄F₃NO₃S) is a sulfonamide derivative characterized by a phenoxyethylamine substituent and a trifluoromethyl group at the 3-position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive sulfonamides, such as celecoxib derivatives and kinase inhibitors .
Properties
IUPAC Name |
N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c16-15(17,18)12-5-4-8-14(11-12)23(20,21)19-9-10-22-13-6-2-1-3-7-13/h1-8,11,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAHOVFXPHVCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is compared to structurally related sulfonamides to highlight substituent effects on bioactivity:
Structural Insights :
- Phenoxyethyl vs.
- Trifluoromethyl Group : Ubiquitous in analogs (e.g., ), this group improves metabolic stability and electron-withdrawing effects, critical for enzyme inhibition.
- Heterocyclic Modifications: Compounds with pyrazole () or thiazolidinone () rings exhibit distinct bioactivity profiles, suggesting substituent-dependent target engagement.
Pharmacological and Biochemical Comparisons
- Anticancer Activity: The NIH-tested compound 1a (IC₅₀ ~1–10 µM) showed broad-spectrum cytotoxicity against 60 cancer cell lines, attributed to its sulfonylthiourea group, which may chelate metal ions in kinase active sites .
- Analgesic and Anti-inflammatory Activity: Celecoxib derivatives (e.g., 1a) demonstrated 67.8% inhibition in acetic acid-induced writhing tests, surpassing celecoxib itself, likely due to sulfonylthiourea-mediated COX-2 inhibition . The target compound’s phenoxyethyl group may mimic COX-2 pharmacophores but requires validation.
- Synthetic Accessibility: The target compound’s synthesis likely follows standard sulfonylation protocols (e.g., reacting 3-(trifluoromethyl)benzenesulfonyl chloride with 2-phenoxyethylamine) , similar to analogs in . Yields for complex analogs (e.g., compound 7b in ) reach 95% using optimized coupling conditions, suggesting scalability for structure-activity relationship (SAR) studies.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | Celecoxib Derivative (1a) | VEGFR-2 Inhibitor (19) |
|---|---|---|---|
| LogP (Predicted) | ~3.5 | ~4.0 | ~2.8 |
| Solubility (mg/mL) | Moderate (organic solvents) | Low | High (polar groups) |
| Metabolic Stability | High (CF₃ group) | Moderate | High |
| Plasma Protein Binding | ~90% | ~95% | ~85% |
Key Observations :
- The trifluoromethyl group universally enhances metabolic stability across analogs.
- Polar substituents (e.g., sulfonylthiourea in ) reduce LogP but may compromise blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide, and how can purity be ensured?
- Methodology :
- Core Synthesis : React 3-(trifluoromethyl)benzenesulfonyl chloride with 2-phenoxyethylamine under basic conditions (e.g., NaOH or EtN) in anhydrous dichloromethane at 0–5°C. Monitor completion via TLC .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via H/C NMR and HPLC .
- Key Challenges : Competitive side reactions (e.g., over-alkylation) require strict temperature control.
Q. How should researchers characterize this compound’s structural and electronic properties?
- Techniques :
- Spectroscopy : H/C NMR for functional group confirmation; FT-IR for sulfonamide (-SONH-) and trifluoromethyl (-CF) stretches .
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H] and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation to analyze steric effects of the phenoxyethyl group .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Screening :
- Enzyme Inhibition : Test against COX-2 or kynurenine monooxygenase (KMO) using fluorometric assays. IC values can guide SAR studies .
- Cellular Uptake : Measure lipophilicity (logP) via shake-flask method; correlate with membrane permeability in Caco-2 cell models .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this sulfonamide derivative?
- Approach :
- Analog Synthesis : Modify substituents (e.g., phenoxyethyl chain length, CF position) and compare bioactivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to COX-2 or KMO. Validate with MD simulations (AMBER) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., ATP levels in cell viability assays) and use internal controls (e.g., celecoxib for COX-2) .
- Metabolic Stability : Perform microsomal stability assays (human liver microsomes) to identify rapid degradation pathways .
Q. How can advanced spectroscopic techniques elucidate reaction mechanisms during derivatization?
- Techniques :
- In Situ NMR : Monitor real-time reactions (e.g., sulfonamide alkylation) in deuterated solvents .
- XPS/EDS : Map electronic environments of sulfur (S 2p) and fluorine (F 1s) in solid-state intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
